molecular formula C21H16BrNO4S B11488692 7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11488692
M. Wt: 458.3 g/mol
InChI Key: XIZHJSNDKYKGCX-UHFFFAOYSA-N
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Description

7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a phenyl group, and a tetrahydrothieno[3,2-b]pyridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is typically carried out under acidic conditions to facilitate cyclization.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using a methoxide ion source, such as sodium methoxide, in an appropriate solvent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thienopyridine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-Chloro-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
  • 7-(5-Fluoro-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
  • 7-(5-Iodo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

The uniqueness of 7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom, in particular, allows for unique substitution reactions and potential biological activities that may not be observed with other halogenated analogs.

Properties

Molecular Formula

C21H16BrNO4S

Molecular Weight

458.3 g/mol

IUPAC Name

7-(5-bromo-2-methoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H16BrNO4S/c1-27-15-8-7-12(22)9-13(15)14-10-16(24)23-18-17(11-5-3-2-4-6-11)20(21(25)26)28-19(14)18/h2-9,14H,10H2,1H3,(H,23,24)(H,25,26)

InChI Key

XIZHJSNDKYKGCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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